molecular formula C10H13NO2 B140722 (1-Methylethyl)carbamic Acid Phenyl Ester CAS No. 17614-10-7

(1-Methylethyl)carbamic Acid Phenyl Ester

Cat. No.: B140722
CAS No.: 17614-10-7
M. Wt: 179.22 g/mol
InChI Key: RJUVFGTVVVYSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-isopropylcarbamate, also known as isopropyl N-phenylcarbamate, is a chemical compound with the molecular formula C10H13NO2. It is an isopropyl ester of carbamic acid and is known for its various applications, particularly in agriculture as a selective herbicide. This compound is effective in inhibiting plant growth and is used to control weeds in various crops .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-isopropylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to synthesize substituted O-aryl carbamates .

Industrial Production Methods

In industrial settings, (1-Methylethyl)carbamic Acid Phenyl Ester is produced using large-scale reactors where phenyl isocyanate and isopropanol are mixed under controlled conditions. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation or crystallization to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-isopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols. These products have diverse applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-isopropylcarbamate is unique due to its specific action as a selective herbicide and its ability to inhibit plant growth effectively. Its structural properties and mode of action make it a valuable compound in both agricultural and scientific research .

Properties

IUPAC Name

phenyl N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVFGTVVVYSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307262
Record name phenyl N-isopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17614-10-7
Record name 17614-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl N-isopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same procedure as in Example 4, isopropylamine (2.36g, 0.04 mole) was reacted with phenyl chloroformate (6.0g, 0.038 mole) in methylene chloride (35 ml) and with aqueous sodium hydroxide. The reaction mixture was stirred for two hours, then allowed to separate. The organic layer was dried over anhydrous magnesium sulfate, then gravity filtered. The filtrate was stripped of solvent on the Rotovap, leaving pure white crystals weighing 6.66g, MP 81°-82° C.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methylethyl)carbamic Acid Phenyl Ester
Reactant of Route 2
Reactant of Route 2
(1-Methylethyl)carbamic Acid Phenyl Ester
Reactant of Route 3
Reactant of Route 3
(1-Methylethyl)carbamic Acid Phenyl Ester
Reactant of Route 4
Reactant of Route 4
(1-Methylethyl)carbamic Acid Phenyl Ester
Reactant of Route 5
Reactant of Route 5
(1-Methylethyl)carbamic Acid Phenyl Ester
Reactant of Route 6
Reactant of Route 6
(1-Methylethyl)carbamic Acid Phenyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.